4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
4-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-11(6-7-12)17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBYWGZPGJHUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid , a sulfonamide derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzoic acid core with a sulfamoyl group attached to the para position and a hydroxyethyl group at the ortho position.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 273.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| pKa | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : It has been shown to inhibit enzymes such as carbonic anhydrase (CA), which is implicated in tumor progression due to its role in acidifying the tumor microenvironment .
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .
- Cellular Pathways : Research indicates that derivatives of benzoic acid can modulate cellular pathways, including the ubiquitin-proteasome pathway and autophagy-lysosome pathway, which are crucial for protein degradation and cellular homeostasis .
Case Studies
- Anticancer Activity : A study on methyl 5-sulfamoyl-benzoates showed that these compounds exhibit selective binding to CAIX, leading to anticancer effects. This suggests that modifications in the sulfamoyl group can enhance therapeutic efficacy against tumors .
- Antioxidant Properties : Research has indicated that benzoic acid derivatives can exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
- Inhibition of Phospholipase A2 : N-substituted derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), linking them to anti-inflammatory responses .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits low cytotoxicity across various cell lines, including Hep-G2 and normal fibroblasts, indicating a favorable safety profile for further development .
In Silico Studies
Molecular docking studies suggest that this compound can effectively bind to target proteins involved in disease pathways, enhancing its potential as a therapeutic agent. The binding affinities were comparable to known inhibitors, supporting its candidacy for drug development .
Comparative Analysis
A comparative analysis of similar compounds reveals distinct differences in their biological activities:
| Compound Name | Biological Activity | Target Enzyme/Pathway |
|---|---|---|
| 4-Chloro-3-sulfamoylbenzoic acid | Antibacterial | Various bacterial enzymes |
| Methyl 5-sulfamoyl-benzoates | Anticancer | Carbonic anhydrase (CAIX) |
| N-Substituted 4-sulfamoylbenzoic acid derivatives | Anti-inflammatory | cPLA2α |
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzoic acid backbone with a sulfamoyl group and hydroxyethyl substitution, contributing to its solubility and reactivity. Its molecular formula is C₁₃H₁₈N₂O₅S, with a molecular weight of approximately 306.36 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in antibacterial applications.
Medicinal Applications
-
Antibacterial Activity
- Mechanism of Action : The sulfonamide group inhibits bacterial growth by interfering with folate synthesis, a crucial metabolic pathway in bacteria. This mechanism is similar to that of traditional sulfa drugs, making it a candidate for developing new antibiotics.
- Case Studies : Research has shown that derivatives of sulfanilamide exhibit significant activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus . In vitro studies indicated varying degrees of cytotoxicity against cancer cell lines such as HeLa and K562, suggesting potential dual-use as an anticancer agent.
-
Anticancer Potential
- Targeting Folate Receptors : The compound has been studied for its ability to target folate receptors overexpressed in certain cancer cells, allowing for selective delivery of therapeutic agents. This specificity could enhance the efficacy of chemotherapeutic drugs while minimizing side effects .
- Experimental Data : Compounds similar to 4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid demonstrated IC50 values ranging from 0.071 μM to 0.164 μM in cytotoxicity assays against various cancer cell lines .
-
Neurological Applications
- Preliminary studies suggest that this compound may have implications in treating neurological disorders due to its structural similarity to compounds with known antidepressant properties. Further research is necessary to explore these potential effects comprehensively.
Biochemical Applications
-
Enzyme Inhibition
- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.
- Research Insights : Studies have indicated that modifications to the sulfonamide structure can enhance enzyme inhibition potency, providing a pathway for drug development .
- Biotransformation Studies
Materials Science Applications
- Polymer Chemistry
- The compound can serve as a building block for synthesizing polymers with specific functionalities, particularly those requiring antimicrobial properties.
- Potential Uses : Incorporation into coatings or materials that require antibacterial properties could lead to applications in medical devices or packaging materials.
Safety and Handling Considerations
Due to the potential biological activity of this compound, standard laboratory safety protocols should be followed during handling. This includes using personal protective equipment (PPE) such as gloves and goggles.
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfamoyl group (-SO₂-NR₂) can participate in nucleophilic substitution reactions under specific conditions. While direct data on this compound is limited, analogous sulfonamide derivatives exhibit the following:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated products1.
-
Acylation : Forms acyl derivatives when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous conditions2.
Oxidation and Reduction
-
Oxidation : The hydroxyethyl group (-CH₂CH₂OH) may undergo oxidation to a ketone (-COCH₃) using agents like KMnO₄ or CrO₃31.
-
Reduction : The sulfonamide group is generally stable to reduction, but the benzoic acid moiety can be reduced to a benzyl alcohol using LiAlH₄3.
Esterification and Amidation
The carboxylic acid group (-COOH) readily undergoes:
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters1.
-
Amidation : Couples with amines (e.g., ammonia) using coupling agents like EDC/HOBt to yield amide derivatives4.
Reagents and Conditions
Reactions are highly dependent on solvent, temperature, and catalysts. Key findings include:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | Methyl ester formation | 1 |
| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-methylated sulfonamide | 1 |
| Oxidation | KMnO₄, H₂O, 80°C | Hydroxyethyl → ketone | 3 |
| Amidation | EDC, HOBt, DIPEA, DCM | Benzoic acid → amide | 4 |
Methyl Ester Derivative
Reaction with methanol under acidic conditions produces the methyl ester, a common intermediate in drug synthesis1:
N-Alkylated Sulfonamide
Treatment with methyl iodide yields a dimethylated sulfonamide, enhancing lipophilicity1:
Oxidized Ketone
Oxidation of the hydroxyethyl group produces a ketone, altering electronic properties3:
Carboxylic Acid Activation
The benzoic acid group activates via protonation (in esterification) or coupling agents (in amidation), facilitating nucleophilic attack4.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-[(2-hydroxyethyl)(methyl)sulfamoyl]benzoic acid, highlighting differences in substituents, properties, and applications:
Key Observations:
Substituent Effects on Acidity: The hydroxyethyl group in the target compound increases hydrophilicity compared to methoxyethyl analogs (e.g., C₁₃H₁₉NO₇S in ), which are more lipophilic. This impacts solubility and bioavailability. The pKa of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid (3.65) suggests stronger acidity than typical benzoic acid (pKa ~4.2), likely due to electron-withdrawing sulfamoyl groups .
Biological Activity :
- Sulfamoyl derivatives with hydrophobic substituents (e.g., bis(2-methoxyethyl)) show antibacterial activity by inhibiting bacterial enzymes like dihydropteroate synthase . The hydroxyethyl group in the target compound may enhance hydrogen bonding with biological targets, though direct evidence is lacking.
Synthetic Utility :
- The sulfonyl analog (4-((2-hydroxyethyl)sulfonyl)benzoic acid) is synthesized via oxidation of thioether intermediates using m-CPBA, followed by hydrolysis . Similar methods could apply to the target compound, substituting amines (methyl and 2-hydroxyethyl) during sulfamoylation.
Spectroscopic Characterization :
- Sulfamoyl benzoic acids are characterized by IR peaks for S=O (1350–1150 cm⁻¹), carboxylic acid (-COOH, ~1700 cm⁻¹), and O-H (3300 cm⁻¹ for hydroxyethyl). NMR would show distinct signals for methyl (δ ~2.8 ppm) and hydroxyethyl protons (δ ~3.6–4.0 ppm) .
Preparation Methods
Sulfonation and Chlorosulfonation of Benzoic Acid Derivatives
A common initial step involves sulfonation of substituted benzoic acids using chlorosulfonic acid in the presence of catalysts and solvents. For example, a method for preparing sulfamoylbenzoic acid derivatives uses 2,4-dichlorobenzoic acid as a starting material, reacting with chlorosulfonic acid and sodium sulfate catalyst in N-methylpyrrolidone (NMP) solvent at elevated temperatures (~145°C) for several hours. This produces sulfonyl chloride intermediates such as 2,4-dichloro-5-carboxybenzenesulfonyl chloride, which are isolated by cooling and centrifugation.
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| Sulfonation | 2,4-Dichlorobenzoic acid, chlorosulfonic acid, sodium sulfate, NMP, 145°C, 5 h | 2,4-Dichloro-5-carboxybenzenesulfonyl chloride | Catalyst and solvent critical for yield |
| Isolation | Cooling, centrifugation | Purified sulfonyl chloride | Solvent recovery performed |
Amination to Form Sulfamoylbenzoic Acid
The sulfonyl chloride intermediate undergoes ammoniation by reaction with aqueous ammonia at low temperatures (0–5°C) to form the sulfamoylbenzoic acid. The ammoniation is controlled to avoid side reactions and to ensure high purity. After ammoniation, acidification and washing steps yield crude sulfamoylbenzoic acid, which is purified by ethanol recrystallization.
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| Amination | Sulfonyl chloride, aqueous ammonia, 0–5°C, 2 h | Sulfamoylbenzoic acid | Temperature control critical |
| Purification | Acidification, washing, ethanol recrystallization | High-purity sulfamoylbenzoic acid | Green synthesis route, low pollution |
Introduction of Hydroxyethyl and Methyl Groups on Sulfamoyl Moiety
To obtain this compound, the sulfamoylbenzoic acid intermediate is reacted with appropriate amines or amino alcohols carrying hydroxyethyl and methyl groups. This step typically involves nucleophilic substitution on the sulfonyl group or coupling reactions.
One reported approach involves converting the sulfamoylbenzoic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) at 80°C for 1 hour. The resulting acid chloride is then reacted with an amine containing the hydroxyethyl and methyl substituents in a solvent such as tetrahydrofuran (THF) at low temperatures (5–10°C) in the presence of a base like triethylamine to neutralize hydrochloric acid formed during the reaction.
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| Acid chloride formation | Sulfamoylbenzoic acid, thionyl chloride, 80°C, 1 h | Sulfamoylbenzoyl chloride | Requires careful temperature control |
| Coupling | Acid chloride, 1-amino-2-methylindoline (or similar amine), triethylamine, THF, 5–10°C | This compound derivative | Base scavenges HCl; low temperature prevents side reactions |
Enzymatic and Biocatalytic Methods (Emerging Approaches)
Recent research has explored laccase-catalyzed derivatization of sulfonamide-containing benzoic acid derivatives. Laccase enzymes can catalyze oxidation and coupling reactions to form sulfamoyl derivatives with hydroxyethyl groups under mild aqueous conditions at room temperature. These biotransformations involve incubation of sulfonamide antibiotics with hydroxyethyl-containing substrates in buffered media (pH ~5.6) for several hours, yielding heteromolecular products through C–N, C–O, or C–S bond formation.
| Parameter | Conditions | Outcome | Notes |
|---|---|---|---|
| Enzyme | Laccase C | Catalyzes oxidation and coupling | Mild, environmentally friendly |
| Reaction medium | Sodium acetate buffer, pH 5.6 | Formation of hydroxyethyl sulfamoyl derivatives | Room temperature, 6 h incubation |
| Substrates | Sulfanilamide derivatives + hydroxyethyl compounds | Mixtures of dimers/trimers, moderate isolated yields | Yields vary; promising green methodology |
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
The sulfonation and chlorosulfonation steps require precise temperature and catalyst control to maximize sulfonyl chloride intermediate yield and purity.
Ammoniation must be conducted at low temperatures to prevent side reactions and decomposition of sensitive intermediates.
Conversion to acid chlorides using thionyl chloride is a critical step for subsequent coupling with hydroxyethyl and methyl-substituted amines, demanding careful handling due to reagent toxicity and corrosiveness.
The enzymatic method offers a promising alternative with environmentally benign conditions but currently suffers from lower yields and product mixtures, requiring further optimization.
Purification steps such as recrystallization and column chromatography are essential to isolate the target compound with high purity, especially after coupling reactions.
Q & A
Basic: How can the synthesis of 4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Temperature Control : Maintain reaction temperatures between 30–35°C during sulfamoyl group introduction to minimize side reactions .
- Catalyst Use : Employ sulfuric acid as a catalyst for esterification steps, as demonstrated in analogous benzoic acid derivatives .
- Purification : Recrystallize the final product using ethanol or ethyl acetate to remove unreacted intermediates. Monitor purity via TLC (hexane:ethyl acetate = 3:1) .
- Yield Enhancement : Use stoichiometric excess (1.5–2.0 eq) of sulfamoylating agents like sulfadiazine, followed by neutralization with NaHCO₃ to isolate the product .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- FT-IR : Confirm functional groups (e.g., sulfonamide N–H stretch at ~3200 cm⁻¹, carboxylic acid O–H at ~2500–3300 cm⁻¹) .
- NMR : Use ¹H/¹³C-NMR to resolve structural ambiguities. For example, ¹H-NMR can distinguish methyl groups (δ ~2.5 ppm) from hydroxyethyl protons (δ ~3.6–4.0 ppm). 2D NMR (e.g., HSQC, HMBC) clarifies connectivity in cases of overlapping signals .
- Contradiction Resolution : Cross-validate with computational methods (e.g., density functional theory (DFT) for predicting chemical shifts) .
Advanced: How can molecular docking studies be designed to validate the interaction of this compound with biological targets?
Methodological Answer:
- Software Selection : Use AutoDock Vina for docking due to its improved scoring function and multithreading efficiency .
- Protocol :
- Prepare the ligand by minimizing energy (e.g., using Gaussian09 with B3LYP/6-31G*).
- Generate grid maps around the target’s active site (e.g., carbonic anhydrase, based on sulfonamide affinity ).
- Run docking with exhaustiveness = 20 to ensure conformational sampling.
- Validate results by comparing binding poses with crystallographic data (e.g., PDB: 3R7 for sulfonamide analogs) .
- Analysis : Calculate binding free energy (ΔG) and correlate with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: What strategies address contradictory data in reported biological activities of sulfamoyl benzoic acid derivatives?
Methodological Answer:
- Systematic Review : Compare assay conditions (e.g., pH, temperature) across studies. For example, enzyme inhibition may vary with buffer composition .
- Replication Studies : Reproduce key experiments (e.g., antimicrobial disk diffusion) using standardized protocols (CLSI guidelines).
- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data from multiple sources, identifying outliers or confounding variables .
Advanced: How can quantum mechanical calculations predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Software : Gaussian09 or ORCA for DFT calculations.
- Parameters :
- Validation : Compare predicted activation energies with experimental kinetic data .
Basic: What analytical methods validate the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm. Purity >95% is acceptable for biological testing .
- Melting Point : Compare observed mp (e.g., 180–183°C) with literature values to detect impurities .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
Advanced: How to design a structure-activity relationship (SAR) study for sulfamoyl benzoic acid derivatives?
Methodological Answer:
- Structural Modifications : Synthesize analogs with varied substituents (e.g., replacing hydroxyethyl with trifluoroethyl ).
- Assays : Test analogs for target-specific activity (e.g., carbonic anhydrase inhibition) and logP for hydrophobicity correlation .
- Computational Tools : Perform CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing activity .
Advanced: What experimental approaches assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2, 7.4, 9.0) at 37°C for 24h. Monitor degradation via HPLC .
- Light/Temperature Stress : Expose to UV light (254 nm) and 40°C for 48h. Use TLC to detect photo-degradation products .
- Metabolic Stability : Use liver microsomes to estimate half-life (t₁/₂) and identify metabolites via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
